REACTION_CXSMILES
|
C1(C[N:8]([CH2:23][CH:24]([CH:26]2[CH2:31][CH2:30][C:29]3[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=3[O:27]2)[OH:25])[CH2:9][CH:10]([CH:12]2[CH2:17][CH2:16][C:15]3[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=3[O:13]2)[OH:11])C=CC=CC=1>[Pd].C(O)(=O)C>[NH:8]([CH2:23][CH:24]([CH:26]1[CH2:31][CH2:30][C:29]2[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=2[O:27]1)[OH:25])[CH2:9][CH:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=2[O:13]1)[OH:11]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Name
|
|
Quantity
|
19 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
480 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was taken into a hydrogenation flask
|
Type
|
CUSTOM
|
Details
|
for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 25-40° C
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered on hi-flo
|
Type
|
WASH
|
Details
|
washed with acetic acid (55 gm)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off completely under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting mass, ethyl acetate (480 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
again cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtered the material
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (60 ml)
|
Type
|
STIRRING
|
Details
|
The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 0-10° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtered the material
|
Type
|
WASH
|
Details
|
washed with methanol (60 ml)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C[N:8]([CH2:23][CH:24]([CH:26]2[CH2:31][CH2:30][C:29]3[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=3[O:27]2)[OH:25])[CH2:9][CH:10]([CH:12]2[CH2:17][CH2:16][C:15]3[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=3[O:13]2)[OH:11])C=CC=CC=1>[Pd].C(O)(=O)C>[NH:8]([CH2:23][CH:24]([CH:26]1[CH2:31][CH2:30][C:29]2[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=2[O:27]1)[OH:25])[CH2:9][CH:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=2[O:13]1)[OH:11]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Name
|
|
Quantity
|
19 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
480 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was taken into a hydrogenation flask
|
Type
|
CUSTOM
|
Details
|
for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 25-40° C
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered on hi-flo
|
Type
|
WASH
|
Details
|
washed with acetic acid (55 gm)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off completely under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting mass, ethyl acetate (480 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
again cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtered the material
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (60 ml)
|
Type
|
STIRRING
|
Details
|
The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 0-10° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtered the material
|
Type
|
WASH
|
Details
|
washed with methanol (60 ml)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C[N:8]([CH2:23][CH:24]([CH:26]2[CH2:31][CH2:30][C:29]3[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=3[O:27]2)[OH:25])[CH2:9][CH:10]([CH:12]2[CH2:17][CH2:16][C:15]3[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=3[O:13]2)[OH:11])C=CC=CC=1>[Pd].C(O)(=O)C>[NH:8]([CH2:23][CH:24]([CH:26]1[CH2:31][CH2:30][C:29]2[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=2[O:27]1)[OH:25])[CH2:9][CH:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=2[O:13]1)[OH:11]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Name
|
|
Quantity
|
19 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
480 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was taken into a hydrogenation flask
|
Type
|
CUSTOM
|
Details
|
for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 25-40° C
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered on hi-flo
|
Type
|
WASH
|
Details
|
washed with acetic acid (55 gm)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off completely under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting mass, ethyl acetate (480 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
again cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtered the material
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (60 ml)
|
Type
|
STIRRING
|
Details
|
The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 0-10° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtered the material
|
Type
|
WASH
|
Details
|
washed with methanol (60 ml)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |